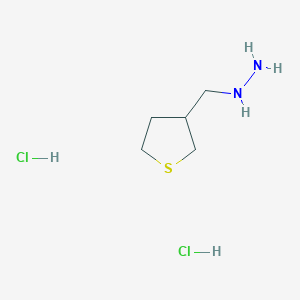

(Thiolan-3-ylmethyl)hydrazine dihydrochloride

CAS No.: 1803607-77-3

Cat. No.: VC2600222

Molecular Formula: C5H14Cl2N2S

Molecular Weight: 205.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803607-77-3 |

|---|---|

| Molecular Formula | C5H14Cl2N2S |

| Molecular Weight | 205.15 g/mol |

| IUPAC Name | thiolan-3-ylmethylhydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C5H12N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H |

| Standard InChI Key | QEFYDTXBBWNHLC-UHFFFAOYSA-N |

| SMILES | C1CSCC1CNN.Cl.Cl |

| Canonical SMILES | C1CSCC1CNN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

(Thiolan-3-ylmethyl)hydrazine dihydrochloride belongs to the class of organosulfur compounds featuring a hydrazine functional group. The structure consists of a thiolan (tetrahydrothiophene) ring with a methylene bridge connecting to a hydrazine group, with the entire structure stabilized as a dihydrochloride salt. This compound bears structural similarities to (Thiophen-3-ylmethyl)hydrazine dihydrochloride, which differs primarily in the saturation state of the sulfur-containing ring .

The thiolan ring represents a five-membered saturated heterocycle containing one sulfur atom, distinguishing it from the aromatic thiophen ring found in the related compound. The positioning of the methyl hydrazine substituent at the 3-position of the thiolan ring creates a specific spatial arrangement that influences the compound's reactivity and potential applications.

The dihydrochloride salt formation serves multiple purposes in this molecule. First, it stabilizes the highly reactive hydrazine moiety, reducing its nucleophilicity and oxidation potential. Second, it improves the compound's water solubility compared to the free base form, enhancing its utility in aqueous reaction conditions.

Comparative Structural Analysis

The structural relationship between (Thiolan-3-ylmethyl)hydrazine dihydrochloride and similar compounds provides context for understanding its properties. The compound features the following structural elements:

-

A saturated thiolan (tetrahydrothiophene) ring

-

A methylene (-CH2-) linker at the 3-position

-

A terminal hydrazine functional group (-NH-NH2)

-

Two hydrochloride counterions stabilizing the basic nitrogens

These structural features can be compared with related compounds such as (Thiophen-3-ylmethyl)hydrazine dihydrochloride, which contains an aromatic thiophen ring instead of the saturated thiolan ring .

Physical and Chemical Properties

The physical and chemical properties of (Thiolan-3-ylmethyl)hydrazine dihydrochloride can be inferred from structurally similar compounds. Based on the data for (Thiophen-3-ylmethyl)hydrazine dihydrochloride, we can estimate several key properties of our target compound.

Physical Properties

The physical state of (Thiolan-3-ylmethyl)hydrazine dihydrochloride at room temperature is likely a crystalline solid, consistent with other dihydrochloride salts of nitrogen-containing compounds. The anticipated molecular formula would be C5H12Cl2N2S, with a calculated molecular weight of approximately 203.14 g/mol (slightly higher than the 201.12 g/mol reported for the thiophen analog due to the additional hydrogens in the saturated ring) .

Table 1: Comparative Physical Properties

| Property | (Thiolan-3-ylmethyl)hydrazine dihydrochloride | (Thiophen-3-ylmethyl)hydrazine dihydrochloride |

|---|---|---|

| Physical State | Crystalline solid (predicted) | Crystalline solid |

| Molecular Formula | C5H12Cl2N2S (predicted) | C5H10Cl2N2S |

| Molecular Weight | 203.14 g/mol (calculated) | 201.12 g/mol |

| Solubility | Water-soluble (predicted) | Water-soluble |

| Storage Conditions | Cool, dry place (predicted) | Cool, dry place |

The compound is expected to be hygroscopic, absorbing moisture from the atmosphere due to the ionic nature of the dihydrochloride salt. For storage stability, it would likely require similar conditions to the thiophen analog: a cool, dry environment, potentially under inert gas protection for long-term storage .

Chemical Reactivity

The chemical reactivity of (Thiolan-3-ylmethyl)hydrazine dihydrochloride is primarily determined by the hydrazine functional group, which exhibits both nucleophilic and reducing properties. The saturated thiolan ring would influence the electronic environment of the molecule differently than an aromatic thiophen ring, potentially resulting in altered reactivity patterns.

Key chemical reactions likely include:

-

Nucleophilic addition or substitution reactions via the hydrazine group

-

Condensation reactions with aldehydes and ketones to form hydrazones

-

Reduction reactions exploiting the reducing properties of the hydrazine moiety

-

Coordination with metal ions through both nitrogen and sulfur atoms

The presence of the saturated thiolan ring would make the compound less prone to electrophilic aromatic substitution compared to thiophen-containing analogs, but would potentially offer greater conformational flexibility.

| Hazard Category | (Thiolan-3-ylmethyl)hydrazine dihydrochloride (predicted) | (Thiophen-3-ylmethyl)hydrazine dihydrochloride |

|---|---|---|

| Skin Irritation | Category 2 (predicted) | Category 2 |

| Eye Irritation | Category 2A (predicted) | Category 2A |

| Target Organ Toxicity | Single exposure, Category 3, Respiratory system (predicted) | Single exposure, Category 3, Respiratory system |

| Transport Hazard | Likely non-hazardous | Not classified as hazardous material |

Applications in Research and Development

The potential applications of (Thiolan-3-ylmethyl)hydrazine dihydrochloride can be inferred from the uses of similar hydrazine derivatives in chemical and biological research.

Chemical Research Applications

In chemical research, this compound could serve as:

-

A versatile building block for heterocyclic compound synthesis

-

A reagent for the preparation of hydrazone derivatives

-

A nucleophilic agent in various transformations

-

A reducing agent in selective reduction reactions

The unique combination of the thiolan ring and hydrazine functional group would provide distinctive reactivity patterns valuable in organic synthesis and methodology development.

Biological and Pharmaceutical Applications

In biological and pharmaceutical research, potential applications include:

-

A scaffold for the development of bioactive compounds

-

A pharmacophore component in medicinal chemistry programs

-

A precursor for the synthesis of sulfur-containing drug candidates

-

A tool compound for investigating specific biological pathways

The compound's structural features—particularly the saturated thiolan ring—might confer specific biological activities or pharmacokinetic properties that differ from those of aromatic analogs.

Analytical Characterization

Analytical characterization of (Thiolan-3-ylmethyl)hydrazine dihydrochloride would likely employ multiple complementary techniques to confirm its identity and purity.

Spectroscopic Analysis

Key spectroscopic methods would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

1H NMR would show signals characteristic of the saturated thiolan ring protons, methylene linker, and hydrazine protons

-

13C NMR would confirm the carbon framework

-

Potential coupling patterns would differ significantly from the aromatic thiophen analog

-

-

Infrared (IR) spectroscopy:

-

Would show characteristic N-H stretching bands for the hydrazine group

-

C-S stretching vibrations for the thiolan ring

-

Characteristic bands for the hydrochloride salt

-

-

Mass spectrometry:

-

Would confirm the molecular weight and provide fragmentation patterns diagnostic of the structural elements

-

Physical Analysis

Physical characterization methods would include:

-

Melting point determination

-

X-ray crystallography (for crystalline samples)

-

Elemental analysis for C, H, N, S content

-

Chromatographic purity assessment

These methods would collectively provide comprehensive structural confirmation and purity assessment of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume